molecular formula C17H19BrN4O2 B2790716 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine CAS No. 2380141-32-0

2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine

Cat. No.: B2790716
CAS No.: 2380141-32-0
M. Wt: 391.269
InChI Key: CQVWIOIYZVGLCY-UHFFFAOYSA-N
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Description

2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine is a complex organic compound with the molecular formula C17H19BrN4O2 and a molecular weight of 391.269 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce the bromine atom at the 5-position.

    Piperidine Derivatization: The brominated pyridine is then reacted with a piperidine derivative to form the piperidinyl intermediate.

    Pyrimidine Coupling: The piperidinyl intermediate is coupled with an ethylpyrimidine derivative under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the bromine atom or reduce other functional groups.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups at the 5-position of the pyridine ring.

Scientific Research Applications

2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.

Mechanism of Action

The mechanism of action of 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
  • (5-Fluoropyridin-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone

Uniqueness

The uniqueness of 2-{[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine lies in its bromine atom at the 5-position of the pyridine ring, which can influence its reactivity and interaction with biological targets compared to its chloro and fluoro analogs.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c1-2-12-8-20-17(21-9-12)24-15-3-5-22(6-4-15)16(23)13-7-14(18)11-19-10-13/h7-11,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVWIOIYZVGLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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